molecular formula C10H9Cl2F2NO2 B2433806 2-Chloro-N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]acetamide CAS No. 2411267-77-9

2-Chloro-N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]acetamide

Cat. No.: B2433806
CAS No.: 2411267-77-9
M. Wt: 284.08
InChI Key: MZJSRAZCVBYXJO-UHFFFAOYSA-N
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Description

2-Chloro-N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]acetamide is an organic compound with a complex structure that includes chloro, difluoromethoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]acetamide typically involves the reaction of 5-chloro-2-(difluoromethoxy)benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides .

Scientific Research Applications

2-Chloro-N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]acetamide is unique due to the presence of both chloro and difluoromethoxy groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2F2NO2/c11-4-9(16)15-5-6-3-7(12)1-2-8(6)17-10(13)14/h1-3,10H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJSRAZCVBYXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CNC(=O)CCl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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